2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. This reaction typically requires heating the aziridines in the presence of N-arylmaleimide to yield the desired pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: A similar compound with a slightly different substitution pattern.
N-phthalimidoaziridines: Precursors used in the synthesis of 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole.
1,2,4-oxadiazoles: Compounds containing the oxadiazole moiety, which are used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a fused bicyclic system
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-8-5-9-3-7(8)4-10(2)6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
LWYGAPMELYUMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1CN(C2)C |
Origin of Product |
United States |
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